4-Fluoro-1H-indol-6-amine
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Overview
Description
4-Fluoro-1H-indol-6-amine is a compound with the molecular formula C8H7FN2 . It has a molecular weight of 150.16 .
Molecular Structure Analysis
The InChI code for 4-Fluoro-1H-indol-6-amine is 1S/C8H7FN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 . The Canonical SMILES is C1=CNC2=C1C(=CC(=C2)N)F .Physical And Chemical Properties Analysis
4-Fluoro-1H-indol-6-amine has a molecular weight of 150.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 41.8 Ų .Scientific Research Applications
- Application : Researchers have explored the synthesis of indole-containing metal complexes for medicinal purposes. These complexes combine the indole scaffold with transition metals, potentially enhancing their efficacy as therapeutic agents .
- Examples : FDA-approved drugs like vinblastine, vincristine, and physostigmine contain the indole core. Investigating metal complexes of 4-Fluoro-1H-indol-6-amine could lead to novel drug candidates .
- Application : Molecular docking studies revealed that certain 4-Fluoro-1H-indol-6-amine derivatives exhibit anti-HIV-1 activity .
- Examples : Compounds like 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine demonstrated significant inhibition .
- Application : Researchers synthesized indomethacin analogs of 4-(methylsulfonyl)phenyl-1-substituted-indole and evaluated their COX-2 inhibitory activity and anti-inflammatory effects .
- Examples : Some derivatives of 4-Fluoro-1H-indol-6-amine exhibited promising COX-2 inhibition .
- Examples : Beyond its natural functions, indole has applications in flavor, fragrance, and food industry products .
Medicinal Chemistry and Drug Development
Anti-HIV-1 Activity
COX-2 Inhibition and Anti-Inflammatory Properties
Signaling Molecule and Gut Microbiota Interaction
Photoluminescent Materials
Agrochemicals and Plant Growth Regulators
Safety and Hazards
Future Directions
Indole-containing small molecules, such as 4-Fluoro-1H-indol-6-amine, have shown diverse pharmacological activities . The exploration of indole derivatives in drug discovery has rapidly yielded a vast array of biologically active compounds with broad therapeutic potential . Therefore, the future directions in the study of 4-Fluoro-1H-indol-6-amine could involve further exploration of its pharmacological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
4-Fluoro-1H-indol-6-amine, like many indole derivatives, is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
4-fluoro-1H-indol-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBICGWTJATNNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646108 |
Source
|
Record name | 4-Fluoro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885518-26-3 |
Source
|
Record name | 4-Fluoro-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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